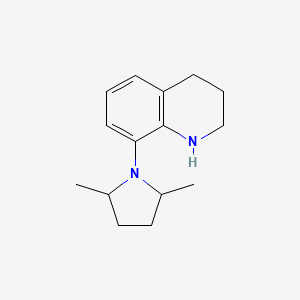

8-(2,5-Dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline

Description

8-(2,5-Dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound featuring a tetrahydroquinoline core substituted at the 8-position with a 2,5-dimethylpyrrolidine moiety. This structure combines the pharmacophoric features of tetrahydroquinoline (a privileged scaffold in medicinal chemistry) with a pyrrolidine-based substituent, which can enhance lipophilicity and influence biological activity.

Properties

IUPAC Name |

8-(2,5-dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-11-8-9-12(2)17(11)14-7-3-5-13-6-4-10-16-15(13)14/h3,5,7,11-12,16H,4,6,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBQETGVRAXPQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1C2=CC=CC3=C2NCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,5-Dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrrolidine with a suitable quinoline derivative under catalytic conditions. The reaction may require the use of a base and a solvent such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-(2,5-Dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the tetrahydroquinoline moiety to a fully saturated quinoline.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are introduced at specific positions on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated quinoline compounds.

Scientific Research Applications

8-(2,5-Dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 8-(2,5-Dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at the 8-Position

The 8-position of tetrahydroquinoline is critical for modulating biological activity. Below is a comparison of substituent effects:

Key Observations :

Challenges :

- Isomer Formation : Many methods yield cis/trans isomers (e.g., N-hydroxyethyl-THQ), necessitating chiral resolution .

- Catalyst Efficiency : Metal-based catalysts (Fe, InCl3) face issues with toxicity and cost, whereas ionic liquids offer greener alternatives .

Pharmacological and Physicochemical Properties

Physicochemical Data

- Stability : Steric effects from the 2,5-dimethyl group may reduce oxidation susceptibility compared to unsubstituted THQ derivatives .

Biological Activity

8-(2,5-Dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C13H18N2

- Molecular Weight : 202.30 g/mol

- IUPAC Name : this compound

This compound features a tetrahydroquinoline core substituted with a dimethylpyrrolidine moiety, which contributes to its biological activity.

Research indicates that compounds structurally related to tetrahydroquinolines exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : Tetrahydroquinoline derivatives have been studied for their ability to inhibit enzymes such as phosphodiesterase (PDE) and poly(ADP-ribose) polymerase (PARP), which are involved in inflammatory processes and cancer cell proliferation respectively .

- Neuroprotective Effects : Some studies suggest that these compounds may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

1. Anticancer Activity

A notable application of this compound is its potential role as an anticancer agent. Research has shown that related compounds can inhibit the growth of cancer cells with specific genetic mutations (e.g., BRCA1/2 mutations) by targeting PARP enzymes .

| Study | Compound Tested | Cancer Type | IC50 Value |

|---|---|---|---|

| Tetrahydroquinoline derivatives | Breast Cancer (BRCA1 mutant) | 0.3 nM | |

| PDE4 inhibitors | Psoriasis | Potent inhibition |

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .

3. Neuroprotective Properties

Research suggests that tetrahydroquinoline derivatives may protect neuronal cells from apoptosis and oxidative damage. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role .

Case Study 1: Antitumor Efficacy

In a study involving the administration of a related tetrahydroquinoline compound in a xenograft model of breast cancer, significant tumor reduction was observed when combined with standard chemotherapy agents like temozolomide . The study highlighted the compound's potential to enhance the efficacy of existing treatments.

Case Study 2: Psoriasis Treatment

A series of tetrahydroisoquinoline derivatives were evaluated for their effects on psoriasis models. The lead compound demonstrated high potency and selectivity as a PDE4 inhibitor, leading to significant improvements in skin lesions and inflammation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 8-(2,5-Dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via catalytic hydrogenation of its quinoline precursor using palladium catalysts under hydrogen gas (H₂) at 50–100°C. Alternatively, tin and hydrochloric acid (Sn/HCl) reduction is effective but requires careful pH control to avoid over-reduction. The pyrrolidine substituent is typically introduced via nucleophilic substitution or reductive amination of the tetrahydroquinoline scaffold. Optimization should focus on solvent polarity (e.g., ethanol vs. THF) and catalyst poisoning effects, as nitrogen lone pairs in quinoline derivatives can deactivate catalysts .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodology : Use a combination of ¹H/¹³C NMR to verify regioselectivity of the dimethylpyrrolidine substituent and the tetrahydroquinoline backbone. For example, the methyl groups on the pyrrolidine ring appear as singlets at δ 1.2–1.5 ppm in CDCl₃. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺), while X-ray crystallography resolves stereochemistry and hydrogen-bonding interactions, as demonstrated in similar tetrahydroquinoline derivatives .

Q. What are the key stability considerations for this compound under experimental storage?

- Methodology : The compound is sensitive to oxidation due to the tetrahydroquinoline core. Store under inert gas (N₂ or Ar) at –20°C in amber vials. Stability assays in DMSO or aqueous buffers (pH 4–8) should be conducted via HPLC-UV monitoring over 48 hours to detect degradation products like quinoline re-oxidation .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,5-dimethylpyrrolidine substituent influence protonation equilibria and binding affinity in catalytic or biological systems?

- Methodology : Perform UV-Vis titration experiments in buffered solutions (pH 2–12) to determine protonation constants (logK₁ and logK₂). Compare with simpler analogs (e.g., unsubstituted pyrrolidine derivatives) to isolate steric effects. Computational modeling (DFT or MD simulations) can predict charge distribution and steric hindrance at the nitrogen lone pair, which modulates catalytic activity or receptor binding .

Q. What strategies resolve contradictions in reported catalytic activity data for tetrahydroquinoline derivatives in hydrogenation reactions?

- Methodology : Systematically vary catalyst loading (e.g., Pd/C vs. PtO₂), solvent (polar aprotic vs. protic), and substrate concentration. Use kinetic isotope effect (KIE) studies to distinguish rate-determining steps (e.g., H₂ activation vs. substrate adsorption). Contradictions often arise from differences in catalyst poisoning or solvent-induced electronic effects on the nitrogen lone pair .

Q. How can spectroscopic and crystallographic data be integrated to rationalize unexpected regioselectivity in derivative synthesis?

- Methodology : For example, if alkylation occurs at the pyrrolidine nitrogen instead of the tetrahydroquinoline nitrogen, 2D NMR (COSY, NOESY) can identify spatial proximity between protons. Single-crystal X-ray diffraction resolves bond angles and distances, while Hammett plots correlate substituent electronic parameters (σ) with reaction outcomes .

Q. What are the limitations of current biological activity assays for this compound, and how can they be improved?

- Methodology : Address false positives in cytotoxicity assays (e.g., MTT) by including reactive oxygen species (ROS) scavengers (e.g., NAC) to distinguish true apoptosis from oxidative stress artifacts. For receptor-binding studies, use surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ, kₒff) instead of endpoint assays .

Q. How does the compound’s conformational flexibility impact its performance in asymmetric catalysis or chiral recognition?

- Methodology : Conduct variable-temperature NMR to assess ring-flipping dynamics in the tetrahydroquinoline and pyrrolidine moieties. Circular dichroism (CD) or VCD spectroscopy quantifies enantiomeric excess in chiral derivatives. Compare with rigid analogs (e.g., fused-ring systems) to isolate flexibility effects .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.